3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide
Description
3-(2-Bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide is a brominated aromatic propanamide derivative characterized by a 2-bromophenyl group and a polar (3-hydroxyoxolan-3-yl)methyl substituent. The oxolane (tetrahydrofuran) ring with a hydroxy group enhances its hydrophilicity compared to non-polar analogs. Its molecular formula is C₁₄H₁₇BrNO₃, with a molecular weight of 327.21 g/mol. While direct experimental data (e.g., melting point, spectral profiles) are unavailable in the provided evidence, its structural features allow comparisons with similar compounds discussed in the literature.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c15-12-4-2-1-3-11(12)5-6-13(17)16-9-14(18)7-8-19-10-14/h1-4,18H,5-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGIJFLWRAUBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)CCC2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHBrNO
- Molecular Weight : 305.20 g/mol
This compound features a bromophenyl group, an oxolane moiety, and a propanamide backbone, which contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.
- Receptor Modulation : The compound might act as a modulator for certain receptors, affecting neurotransmission and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through interference with bacterial cell wall synthesis or function.
Anticancer Properties
Several studies have reported on the anticancer potential of similar compounds. For instance:
- Study A : A compound structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Study B : Another research indicated that derivatives exhibited anti-proliferative effects by inhibiting the PI3K/Akt signaling pathway, crucial for cancer cell survival.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this class of compounds:
- Case Study 1 : In vitro tests showed that compounds similar to this compound exhibited activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was linked to disruption of cell membrane integrity.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | Study A |
| Anticancer | HT29 (Colon Cancer) | 20 | Study B |
| Antimicrobial | Staphylococcus aureus | 10 | Case Study 1 |
Comparison with Similar Compounds
Table 1: Key Properties of 3-(2-Bromophenyl)-N-[(3-Hydroxyoxolan-3-yl)methyl]propanamide and Analogs
Structural and Functional Group Comparisons
Bromophenyl vs. Fluorophenyl/Chlorophenyl Analogs :
The target compound’s 2-bromophenyl group differs from fluorophenyl (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide ) and chlorophenyl derivatives (e.g., 5-chloranyl-N-(4-chlorophenyl)-... ). Bromine’s larger atomic radius and higher lipophilicity may influence binding affinity in biological systems compared to lighter halogens.- Hydroxyoxolane vs. Cyclohexyl/Phenoxy Substituents: The (3-hydroxyoxolan-3-yl)methyl group introduces polarity and hydrogen-bonding capacity, contrasting with the non-polar cyclohexyl group in N-(3-bromophenyl)-3-cyclohexylpropanamide or the aromatic phenoxy group in N-(3-bromophenyl)-2-phenoxypropanamide . This likely enhances aqueous solubility compared to cyclohexyl analogs.
Thiazole/Oxadiazole Derivatives :
Compounds like 7c incorporate sulfur-containing heterocycles (thiazole, oxadiazole), which are absent in the target compound. These groups often improve metabolic stability and modulate electronic properties, suggesting the target may exhibit distinct reactivity or pharmacokinetics.
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (327.21 g/mol) is lighter than thiazole-oxadiazole derivatives (e.g., 375–389 g/mol ) but heavier than simpler bromophenyl analogs (e.g., 310.23 g/mol ). Its hydroxyoxolane group likely reduces logP (lipophilicity) compared to cyclohexyl or phenoxy substituents.
- Melting Point Trends: While the target’s melting point is unreported, analogs with polar functional groups (e.g., 7c: 134–178°C ) generally have higher melting points than non-polar derivatives. The hydroxyoxolane group may similarly elevate the target’s melting point relative to N-(3-bromophenyl)-3-cyclohexylpropanamide.
Research Implications and Gaps
Biological Activity :
While and discuss antimicrobial and proteasome inhibition activities for thiazole/oxadiazole derivatives, the target compound’s bioactivity remains unexplored. Its hydroxyoxolane group may confer unique interactions with enzymes or receptors, warranting further study.Spectroscopic Characterization : IR and NMR data for analogs (e.g., 7c ) provide a template for predicting the target’s spectral profiles. For instance, the hydroxyoxolane group’s -OH stretch (~3200 cm⁻¹ in IR) and deshielded protons in NMR would be key identifiers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
